molecular formula C15H20BrNO2 B13491351 Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate

Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate

Cat. No.: B13491351
M. Wt: 326.23 g/mol
InChI Key: QFHFWLNHZZAPPK-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C15H20BrNO2 It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 4-bromobenzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding azetidine derivative.

    Oxidation Reactions:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted azetidine derivatives.

    Reduction: Formation of reduced azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-12(10-17)8-11-4-6-13(16)7-5-11/h4-7,12H,8-10H2,1-3H3

InChI Key

QFHFWLNHZZAPPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC2=CC=C(C=C2)Br

Origin of Product

United States

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